Acetyl tributyl citrate

Overview

Description

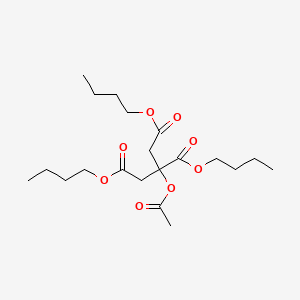

Acetyltributyl citrate is an organic compound with the chemical formula C20H34O8. It is a colorless, odorless, and oily liquid that is soluble in most organic solvents but has low solubility in water . Acetyltributyl citrate is primarily used as a plasticizer, which means it is added to materials to increase their flexibility and workability. It is considered a safer alternative to phthalates, which are known to have harmful health effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyltributyl citrate is synthesized through the acetylation of tributyl citrate. The process involves the reaction of citric acid monohydrate with n-butanol in the presence of a catalyst, typically dilute sulfuric acid . The reaction is carried out at a temperature range of 125-135°C under nitrogen gas to prevent oxidation . The esterification product is then subjected to reduced pressure distillation to remove alcohol and water, resulting in crude tributyl citrate . Finally, acetic anhydride is added to the crude product to carry out the acetylation reaction, followed by deacidification, neutralization, washing, decolorization, and dehydration to obtain the finished acetyltributyl citrate product .

Industrial Production Methods

The industrial production of acetyltributyl citrate follows a similar process but on a larger scale. The key steps include esterification of citric acid with n-butanol, followed by acetylation with acetic anhydride . The process is optimized to achieve high product conversion rates and purity levels, with the final product undergoing rigorous quality control to ensure it meets industry standards .

Chemical Reactions Analysis

Reaction Pathway:

-

Esterification :

Citric acid reacts with excess n-butyl alcohol in the presence of a composite ionic liquid catalyst (e.g., acidic ionic liquids combined with inorganic salts like NaHSO₄ or ZnCl₂): -

Acetylation :

Tributyl citrate undergoes acetylation with acetic anhydride:

Key Outcomes:

Hydrolysis and Environmental Degradation

ATBC undergoes hydrolysis in environmental and biological systems, breaking into citric acid, acetic acid, and butanol derivatives.

Hydrolysis Products:

| Environment | Primary Metabolites | Source |

|---|---|---|

| Aqueous (pH 7) | Acetyl citrate, monobutyl citrate | |

| Biological (rats) | Acetyl monobutyl citrate, dibutyl citrate |

Environmental Fate Data:

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Half-Life | Negligible (stable) | |

| Biodegradation | Readily biodegradable | |

| Atmospheric Oxidation | Moderate (half-life ~6 hrs) |

Metabolic Reactions

In vivo studies reveal rapid absorption and enzymatic hydrolysis of ATBC in mammals:

Metabolic Pathway (Rats):

Pharmacokinetic Data:

| Parameter | Value (Rats) | Source |

|---|---|---|

| Bioavailability | 27.4% | |

| Half-Life (t₁/₂) | 0.58 hrs (IV) | |

| Major Metabolites | Monobutyl citrate |

Industrial and Material Science Reactions

ATBC enhances polymer flexibility via plasticization reactions. In polyurethane resins, it interacts with polymer chains to reduce glass transition temperatures:

Reaction in Resins:

Performance Data:

| Property | Effect of 5–10% ATBC | Source |

|---|---|---|

| Elongation at Break | Increased by 30–50% | |

| Abrasion Resistance | Improved by 15–20% |

Combustion Reaction:

Toxicity Data:

| Parameter | Value | Source |

|---|---|---|

| Oral LD₅₀ (Rats) | >5,000 mg/kg | |

| NOAEL (Rats) | 300 mg/kg/day |

Scientific Research Applications

Pharmaceutical Applications

Acetyl tributyl citrate serves multiple roles in the pharmaceutical sector:

- Excipient in Drug Formulations : ATBC is commonly used as an excipient in oral solid dosage forms such as tablets and capsules. It acts as a coating agent that enhances the stability and release profile of the active ingredients .

- Plasticizer : In pharmaceutical formulations, ATBC functions as a plasticizer, improving the flexibility and performance of polymer-based products like tablets and granules. This is particularly important for ensuring the integrity of drug delivery systems .

- Topical Formulations : ATBC is utilized in topical pharmaceutical formulations due to its properties as an anesthetic surfactant ester. Its ability to enhance skin penetration makes it valuable in transdermal drug delivery systems .

Case Study: Pharmacokinetics of ATBC

A study investigating the pharmacokinetic properties of ATBC demonstrated that it is rapidly absorbed and eliminated in rats, with a bioavailability of 27.4%. This insight is crucial for understanding the safety and efficacy of ATBC in pharmaceutical applications .

Food Packaging

ATBC is increasingly employed as a safe alternative to phthalate-based plasticizers in food packaging materials:

- Food Contact Materials : As an FDA-approved substance for food contact applications, ATBC is used in various food packaging products, including wraps and containers. Its low toxicity profile makes it suitable for use in products that come into direct contact with food .

- Migration Studies : Research has shown that ATBC can migrate from packaging into food products, which raises concerns about potential health impacts. However, its use as a phthalate-free alternative aligns with growing consumer demand for safer packaging solutions .

Industrial Applications

The industrial applications of ATBC are extensive:

- Plasticizer for PVC : this compound is widely used as a plasticizer for polyvinyl chloride (PVC), enhancing its flexibility and durability. This application is particularly relevant in manufacturing children's toys, medical products (e.g., blood bags), and other consumer goods .

- Biodegradability : As a biodegradable plasticizer, ATBC addresses environmental concerns associated with traditional plasticizers. Its use contributes to the development of more sustainable materials in various industries .

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Coating agent, excipient | Enhances stability and release |

| Food Packaging | Food contact materials | Low toxicity, phthalate-free |

| Industrial Products | Plasticizer for PVC | Improves flexibility, biodegradable |

| Topical Formulations | Anesthetic surfactant | Enhances skin penetration |

Toxicological Studies and Safety Assessments

Despite its widespread use, concerns regarding the safety of this compound have emerged:

- Toxicity Studies : Recent studies have indicated that prolonged exposure to ATBC at seemingly safe concentrations may exacerbate conditions such as type 2 diabetes in sensitive populations. Research on diabetic mice showed cognitive deficits and brain tissue damage associated with ATBC exposure .

- Regulatory Status : The compound has been classified by regulatory bodies as safe for use within specified limits; however, ongoing research continues to evaluate its long-term effects on health .

Mechanism of Action

Acetyltributyl citrate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness . At the molecular level, acetyltributyl citrate can activate the steroid and xenobiotic receptor (SXR), which in turn regulates the expression of cytochrome P450 3A4 (CYP3A4) involved in xenobiotic and steroid hormone metabolism . This activation can influence the metabolism of endogenous steroid hormones and prescription drugs .

Comparison with Similar Compounds

Acetyltributyl citrate is often compared with other plasticizers such as diethylhexyl phthalate (DEHP) and diisononyl phthalate (DINP). Unlike these phthalates, acetyltributyl citrate is considered non-toxic and environmentally friendly . Other similar compounds include:

Tributyl citrate: Precursor to acetyltributyl citrate, used as a plasticizer.

Acetyl triethyl citrate: Another non-toxic plasticizer with similar applications.

Butyryl trihexyl citrate: Used in specific applications due to its high cost.

Acetyltributyl citrate stands out due to its balance of safety, effectiveness, and cost, making it a preferred choice in various applications .

Biological Activity

Acetyl tributyl citrate (ATBC) is a plasticizer widely recognized for its application in various industries, particularly as a substitute for phthalates in food packaging and medical devices. This article explores the biological activity of ATBC, focusing on its pharmacokinetics, toxicological effects, and interactions with biological systems.

Pharmacokinetics of this compound

ATBC is rapidly absorbed and metabolized in the body. A study utilizing liquid chromatography–tandem mass spectrometry (LC–MS/MS) reported that ATBC has a bioavailability of approximately 27.4% in rats, with rapid absorption and elimination rates noted . This rapid pharmacokinetic profile suggests that ATBC may have significant systemic effects even at low doses.

Case Study: Effects on Type 2 Diabetes Mellitus (T2DM) Mice

Recent research has highlighted the adverse effects of ATBC exposure in T2DM mice, particularly concerning cognitive function and metabolic processes. In a controlled study, T2DM mice were exposed to varying concentrations of ATBC (0, 2, 20, and 200 mg/kg/day) over 90 days. The findings indicated:

- Cognitive Deficits : Exposure to ATBC aggravated glycolipid metabolism disorders and led to cognitive impairments .

- Neurotransmitter Alterations : Significant reductions in serotonin (5-HT) and acetylcholine levels were observed in the brains of T2DM mice exposed to higher concentrations of ATBC .

- Histopathological Changes : Accumulation of beta-amyloid plaques (Aβ) and hyperphosphorylated tau proteins (p-Tau) was noted, indicating potential neurodegenerative effects .

These findings suggest that even at concentrations considered safe (up to 1000 mg/kg/day), prolonged exposure can lead to significant health issues, particularly in sensitive populations like those with diabetes.

Interaction with Cytochrome P450 Enzymes

ATBC has been shown to influence cytochrome P450 enzymes, particularly CYP3A4. Studies demonstrated that ATBC increased CYP3A4 mRNA levels and enzyme activity in human intestinal cells but not in liver cells . This interaction may enhance the metabolism of other drugs processed by this pathway, potentially leading to altered pharmacodynamics when co-administered with other substances.

Summary of Biological Activity Findings

Properties

IUPAC Name |

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCLKYGREBVARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026446 | |

| Record name | Acetyl tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

204 °C, 113 °C - closed cup | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055 | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

14.1 (Air = 1; 20 °C) | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000455 [mmHg], VP: 1 mm Hg at 173 °C | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

77-90-7 | |

| Record name | Acetyl tributyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltributyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl O-acetylcitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLTRIBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZBX0N59RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of acetyl tributyl citrate?

A1: this compound is commonly used as a plasticizer in various products, including:

- Food packaging: Due to its low migration rate into food, ATBC is often used in plastic kitchen wraps and films. []

- Pharmaceutical coatings: ATBC serves as a plasticizer in coatings for tablets and capsules to improve their flexibility and appearance. []

- Cosmetics: ATBC can be found in nail products at concentrations up to 7%. []

Q2: How does this compound affect the properties of poly(lactic acid) (PLA)?

A2: ATBC acts as a plasticizer for PLA, enhancing its flexibility and processability. Studies have shown that ATBC effectively reduces the glass transition temperature and melt viscosity of PLA, making it easier to mold and shape. [, ] This plasticization effect is attributed to the ability of ATBC to increase the free volume between polymer chains, thereby enhancing chain mobility.

Q3: Can this compound be used with other polymers besides PLA?

A3: Yes, ATBC exhibits compatibility with various other polymers, including:

- Polyvinyl chloride (PVC): ATBC is utilized as a plasticizer in PVC films and products, enhancing their flexibility and workability. [, ]

- Poly(vinyl alcohol) (PVA): Studies have demonstrated that ATBC, in combination with glycerol, can effectively plasticize starch/PVA blends, improving their flexibility and barrier properties for potential use in food packaging. []

- Poly(butylene adipate-co-terephthalate) (PBAT): ATBC has been investigated as a plasticizer for PLA/PBAT blends, further enhancing the flexibility and processability of these biodegradable materials. []

Q4: Is this compound considered safe?

A4: this compound is generally recognized as safe when used within acceptable limits. Studies have indicated a relatively low toxicity profile, with no significant adverse effects observed in acute, short-term, subchronic, and chronic feeding studies in animals. []

Q5: What are the potential toxicological effects of ATBC?

A5: While ATBC is generally considered safe, some studies have raised concerns regarding potential adverse effects:

- Effects on ovarian function: Research on mice exposed to low levels of ATBC suggested potential detrimental effects on ovarian function, particularly a decrease in the number of ovarian follicles. Further investigation is needed to fully understand the implications of these findings. []

Q6: How is this compound metabolized and excreted?

A6: Following oral administration, ATBC is rapidly absorbed and metabolized, with approximately 99% being excreted. Intermediate metabolites include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. [] A pharmacokinetic study in rats revealed that ATBC exhibits a short half-life and low bioavailability, suggesting rapid elimination from the body. []

Q7: What happens to this compound in the environment?

A7: ATBC can leach from plastic products into the environment, particularly into aquatic ecosystems. Research has identified marine bacteria capable of degrading ATBC, highlighting the potential for natural biodegradation. []

Q8: How does the biodegradability of this compound compare to that of traditional phthalates?

A8: While ATBC is biodegradable, studies suggest that it might degrade slower than some phthalates. A proteogenomic and metabolomic study indicated a lower biodegradation potential for ATBC compared to PAE plasticizers like DBP and DEHP. []

Q9: Are there any alternatives to this compound as a plasticizer?

A9: Yes, several alternatives to ATBC are being explored, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.